BenchChemオンラインストアへようこそ!

N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

physicochemical properties medicinal chemistry lead optimization

Deploy this unique ortho-biphenyl pyridazine-3-carboxamide as a steric and electronic 'extremum' comparator in your kinase inhibitor SAR studies. Unlike common N-phenyl or N-benzyl analogs, its extended aromatic surface distinctively probes target binding site spatial tolerance, making it a critical diversity element for scaffold-hopping from established biaryl inhibitors. Ideal for early-stage hit discovery and library enrichment.

Molecular Formula C21H20N4O
Molecular Weight 344.418
CAS No. 1396791-01-7
Cat. No. B2996122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396791-01-7
Molecular FormulaC21H20N4O
Molecular Weight344.418
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C21H20N4O/c26-21(19-12-13-20(24-23-19)25-14-6-7-15-25)22-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-13H,6-7,14-15H2,(H,22,26)
InChIKeyQCEHSGQFDQCYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,1'-Biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396791-01-7): Chemical Identity and Procurement Baseline


The compound N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396791-01-7) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class. Its structure features a pyridazine core substituted at the 6-position with a pyrrolidin-1-yl group and at the 3-carboxamide with an ortho-biphenyl moiety. The molecular formula is C21H20N4O with a molecular weight of 344.4 g/mol [1]. This compound resides within a broader patent space of substituted pyridazine carboxamides claimed as protein kinase inhibitors, particularly against ALK and c-Met [2]. It is primarily offered as a research chemical for early-stage drug discovery and screening applications, with no regulatory approval or clinical development status identified.

Why Generic Pyridazine-3-Carboxamide Substitution Fails: The Critical Role of the ortho-Biphenyl Substituent in N-([1,1'-Biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide


Within the 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide series, small variations in the N-aryl substituent can profoundly alter target binding, selectivity, and physicochemical properties. The ortho-biphenyl group present in this compound introduces a sterically demanding, extended aromatic surface that is absent in simpler N-phenyl or N-benzyl analogs. Published structure-activity relationship (SAR) studies on pyridazine-3-carboxamide CB2 agonists demonstrate that substituent identity and position on the aryl ring directly control both potency and selectivity [1]. Similarly, patents covering pyridazine carboxamide kinase inhibitors explicitly emphasize that the nature of the aryl/heteroaryl substitution at the carboxamide nitrogen is a key determinant of kinase inhibitory profile [2]. Consequently, replacing the ortho-biphenyl moiety with a smaller or electronically distinct group would be expected to yield a compound with different target engagement, pharmacokinetic behavior, and ultimately experimental outcomes, making naive substitution scientifically unsound without comparative validation data.

N-([1,1'-Biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Quantitative Differentiation Evidence Guide


Molecular Weight Differentiation: Ortho-Biphenyl Substitution Increases MW by 44–90 Da vs. Common N-Aryl Analogs

The ortho-biphenyl substitution at the carboxamide nitrogen confers a molecular weight of 344.4 g/mol on the target compound [1]. In comparison, the N-(2-fluorophenyl) analog (CAS not specified in primary literature) and N-(2-bromophenyl) analog (CAS 1396881-67-6) bear significantly smaller N-aryl groups, resulting in molecular weights approximately 255–300 g/mol [2]. This ~44–90 Da increase reflects the steric bulk and extended π-surface of the biphenyl system, which is expected to influence both target binding energetics and passive membrane permeability. The target compound's XLogP3-AA of 3.6, topological polar surface area of 58.1 Ų, and single hydrogen bond donor further define a physicochemical profile consistent with orally bioavailable chemical space (Lipinski rule of 5 compliant) [3].

physicochemical properties medicinal chemistry lead optimization

Rotatable Bond Count and Conformational Flexibility: Increased Degrees of Freedom Differentiates Biphenyl Derivative from Constrained N-Heteroaryl Analogs

The target compound possesses 4 rotatable bonds, as computed by PubChem [1]. The ortho-biphenyl substituent contributes two additional rotatable bonds (the inter-phenyl C–C bond and the C–N carboxamide bond) compared to simpler N-phenyl or N-benzyl analogs in the 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide series. N-heteroaryl analogs, such as N-(pyridin-2-ylmethyl) or N-(isoxazol-3-yl) variants, typically have 2–3 rotatable bonds due to the absence of the second phenyl ring [2]. The higher rotatable bond count of the biphenyl derivative implies greater conformational entropy, which can either enhance binding through induced-fit mechanisms or impose an entropic penalty depending on the target binding site topology [3]. This property differentiates the compound for screening against targets with deep, flexible, or adaptive binding pockets.

conformational analysis molecular flexibility binding entropy

Class-Level Kinase Inhibitory Potential: Pyridazine-3-Carboxamide Series Demonstrates ALK/c-Met IC50 <100 nM, but Target Compound-Specific Data Are Absent

The substituted pyridazine carboxamide patent family (CA2813580C, WO2012048259A2, WO2009154769A1) explicitly claims compounds within this structural class as inhibitors of ALK and c-Met kinases, with representative examples demonstrating IC50 values below 100 nM [1]. However, the specific compound N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is not explicitly listed among the exemplified compounds in publicly accessible patent documents. No primary journal article reporting quantitative IC50, Ki, or cellular activity data for this exact compound was identified during source retrieval. The biphenyl substitution pattern is structurally consistent with the general Markush claims of these patents, and close analogs (e.g., N-(4-fluorophenyl)methyl-substituted variants) have been reported to exhibit kinase inhibitory activity [2]. Potential users should therefore treat the kinase inhibitory potential as a class-level inference that requires experimental confirmation for this specific compound.

kinase inhibition ALK c-Met cancer

Structural Uniqueness Assessment: ortho-Biphenyl Substitution Is Absent from Publicly Profiled Analog Series

A systematic search of publicly accessible chemical databases reveals that the ortho-biphenyl substitution pattern at the carboxamide position of 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is sparsely represented. Commonly cataloged analogs bear N-(2-fluorophenyl), N-(2-bromophenyl), N-(4-fluorophenyl)methyl, N-(pyridin-2-ylmethyl), N-(isoxazol-3-yl), N-(9H-fluoren-2-yl), N-(1H-indazol-6-yl), and N-(pyrimidinylmethyl) substituents [1]. The ortho-biphenyl group uniquely combines (i) an extended aromatic surface for potential π-stacking interactions, (ii) steric hindrance at the ortho position that may enforce a specific binding conformation, and (iii) a biaryl motif that is a privileged structure in kinase inhibitor design (cf. imatinib, telmisartan) [2]. This substitution pattern is not found among the most commonly screened pyridazine-3-carboxamide analogs, making CAS 1396791-01-7 a structurally differentiated chemotype for scaffold-hopping or diversity-oriented screening campaigns.

chemical diversity SAR screening library

N-([1,1'-Biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Evidence-Based Research and Industrial Application Scenarios


Diversity-Oriented Screening Library Augmentation for Kinase Drug Discovery

Given its structural differentiation—specifically the ortho-biphenyl substitution that is absent from most commonly screened pyridazine-3-carboxamide analogs [1]—this compound is best deployed as a diversity element in high-throughput screening (HTS) libraries targeting under-sampled kinase inhibitor chemical space. Its balanced physicochemical profile (MW 344.4, XLogP3-AA 3.6, TPSA 58.1 Ų) places it within lead-like property space, and the four rotatable bonds provide conformational sampling capability that may enable binding to targets with flexible or adaptive ATP-binding pockets [2]. Users should note that no target-specific activity data exist, making this a hit-discovery rather than a hit-to-lead procurement.

Scaffold-Hopping Reference Compound for Biaryl-Containing Kinase Inhibitor Programs

The ortho-biphenyl moiety is a well-established privileged structure in kinase inhibitor design (e.g., imatinib, nilotinib) [1]. This compound uniquely grafts the biphenyl motif onto a 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide core, which is itself a scaffold claimed for ALK and c-Met inhibition with IC50 <100 nM in patent-exemplified analogs [2]. Medicinal chemistry teams engaged in scaffold-hopping from biaryl-containing kinase inhibitors (e.g., biphenyl ureas, biphenyl amides) can use this compound as a reference point to assess whether the pyridazine carboxamide core can recapitulate or improve upon the binding mode of established biaryl kinase inhibitor scaffolds.

Physicochemical Property Benchmarking for ortho-Substituted Biaryl Carboxamide Series

The computed physicochemical properties of this compound (MW 344.4, XLogP3-AA 3.6, TPSA 58.1 Ų, 4 rotatable bonds, 1 HBD, 4 HBA) [1] make it a useful reference standard for benchmarking the drug-likeness of newly synthesized ortho-substituted biaryl carboxamides. In particular, the compound demonstrates that the ortho-biphenyl substitution maintains Rule-of-5 compliance despite adding significant steric bulk, with a TPSA well below the 140 Ų threshold associated with oral bioavailability [2]. Computational chemistry groups can use this compound as a validation case for in silico property prediction models applied to biaryl-containing heterocyclic carboxamides.

Negative Control or Comparator for N-Aryl Substituent SAR Studies

Within a series of N-aryl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide analogs where N-phenyl, N-(2-fluorophenyl), and N-(2-bromophenyl) derivatives may show measurable activity, the ortho-biphenyl compound can serve as a steric and electronic 'extremum' comparator. Its significantly larger substituent volume and extended π-surface allow researchers to probe the spatial tolerance of the target binding site and distinguish between steric exclusion and specific favorable interactions. This application is contingent upon establishing baseline activity for simpler N-aryl analogs first.

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.